molecular formula C4H2BrClS B1280093 3-Bromo-4-chlorothiophene CAS No. 36155-88-1

3-Bromo-4-chlorothiophene

Cat. No. B1280093
CAS RN: 36155-88-1
M. Wt: 197.48 g/mol
InChI Key: VNCFHBFARUKCOA-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorothiophene is a polyhalogenated thiophene, a sulfur heterocycle that has been the subject of various synthetic studies due to its potential as a building block for more complex molecular structures. The presence of bromine and chlorine substituents on the thiophene ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 3-Bromo-4-chlorothiophene and its derivatives has been achieved through different methods. One approach involves the bromocyclization of ortho-substituted arylmethyl sulfides, which yields di-substituted benzothiophenes that can be further functionalized . Another method includes the ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines to produce 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones, which serve as new donor–acceptor chromophores . Additionally, Grignard reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene have been used to create 2,3-disubstituted thiophenes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chlorothiophene derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography . For instance, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was determined by X-ray analysis, confirming the presence of the donor–acceptor chromophore . The crystal structure of another derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was also characterized, revealing the conformation of the morpholine ring and the butadiene group .

Chemical Reactions Analysis

The reactivity of 3-Bromo-4-chlorothiophene has been explored in various chemical reactions. Aromatic nucleophilic substitution reactions with amines have been reported, leading to the formation of N-substituted amino derivatives and their isomers . These reactions sometimes involve rearrangements, indicating the complexity and interesting behavior of these compounds under nucleophilic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chlorothiophene derivatives have been studied through experimental and computational methods. Vibrational spectra (FT-IR and Raman), NMR, and mass spectrometry have been used to confirm the synthesis and structure of these compounds . Computational studies, including Density Functional Theory (DFT) simulations, have provided insights into the electronic properties, such as HOMO-LUMO energies, and have helped in understanding the reactivity of these molecules . The gas-phase molecular structure and conformational composition of related compounds have been determined by electron diffraction, revealing the presence of different conformers .

Scientific Research Applications

1. Synthesis of Functionalized Polyhalogenated Thiophene Derivatives

  • Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of functionalized polyhalogenated thiophene derivatives. These derivatives have gained increased interest in many fields of science and industry because they can be utilized for further synthesis of new molecular structures .
  • Methods of Application: The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
  • Results or Outcomes: Formyl derivatives of thiophenes served as the basis for the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes. Convenient and simple synthetic procedures were developed for a set of functionalized thiophenes .

2. Synthesis of Heteroaryl Chalcones

  • Application Summary: 3-Bromo-4-chlorothiophene is used in the synthesis of heteroaryl chalcones. Chalcone derivatives have attracted increasing attention due to their numerous pharmacological activities .
  • Methods of Application: The synthesis of some halogen substituted chalcones containing the 5-chlorothiophene moiety was highlighted. The methods involved aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .
  • Results or Outcomes: The synthesized chalcones were evaluated for possible biological activities such as antibacterial, antifungal and reducing power abilities. The results indicate the tested compounds show a varied range of inhibition values against all the tested microbial strains .

3. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
  • Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
  • Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

4. Precursor to Antibiotic Timentin and Vasodilator Cetiedil

  • Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
  • Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .

5. Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Application Summary: 3-Bromo-4-chlorothiophene can be used in the synthesis of regioregular thiophene-based conjugated polymers. These polymers have exceptional optical and conductive properties, making them suitable for electronic and optoelectronic applications .
  • Methods of Application: The synthesis involves organometallic polycondensation strategies, including nickel- and palladium-based protocols. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .
  • Results or Outcomes: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

6. Precursor to Antibiotic Timentin and Vasodilator Cetiedil

  • Application Summary: 3-Bromo-4-chlorothiophene is a precursor to the antibiotic timentin and the vasodilator cetiedil .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis procedures .
  • Results or Outcomes: The outcomes are the production of the antibiotic timentin and the vasodilator cetiedil .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCFHBFARUKCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312620
Record name 3-Bromo-4-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chlorothiophene

CAS RN

36155-88-1
Record name 3-Bromo-4-chlorothiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chlorothiophene
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Record name 3-bromo-4-chlorothiophene
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Synthesis routes and methods

Procedure details

A catholyte of 650 ml of methanol, 0.5 g of lead acetate dihydrate, 0.5 g of tetrabutylammonium tetrafluoroborate, 20 ml of hydrogen bromide solution (48% in water) and 20 g of 3-chloro-2,4,5-tribromothiophene were electrolysed in electrolysis cell 1 at a current density of 100 mA/cm2 at the beginning and 25 mA/cm2 at the end of the batch, a voltage of 7.2 to 3.4 V and a temperature of 28° to 35° C. The current consumption was 8.8 Ah. After addition of 100 ml of water to the catholyte, extraction with CF2Cl--CFCl2 and removal of the solvent by distillation, 8.24 g of 4-bromo-3-chlorothiophene (yield: 73.8%), 0.665 g of 3-chlorothiophene (yield: 9.1%) and 0.4 g of dibromothiophene of unknown structure (yield: 2.9%) were obtained.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
lead acetate dihydrate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
3-chloro-2,4,5-tribromothiophene
Quantity
20 g
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six
Quantity
650 mL
Type
solvent
Reaction Step Seven
Yield
9.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1996 - ACS Publications
… prepare 3-bromo- or 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene, 3,4-dibromo-2-chlorothiophene from 2,3,4-tribromo-5-chlorothiophene, and 3-bromo-4-chlorothiophene …
Number of citations: 23 pubs.acs.org
MS Mubarak - Journal of The Electrochemical Society, 2002 - iopscience.iop.org
… prepare 3-bromo- or 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene, 3,4-dibromo-2-chlorothiophene from 2,3,4-tribromo-5-chlorothiophene, and 3-bromo-4-chlorothiophene …
Number of citations: 4 iopscience.iop.org
FE Nielsen, S Ebdrup, AF Jensen… - Journal of medicinal …, 2006 - ACS Publications
… 3-Bromo-4-chlorothiophene 36 (5.33 g, 27 mmol) was added over 15 min to chlorosulfonic … to give a mixture containing 35% of 3-bromo-4-chlorothiophene-2-sulfonyl chloride (11b) and …
Number of citations: 31 pubs.acs.org
DG Peters - Organic electrochemistry, 2000 - taylorfrancis.com
… of (a) 3-bromo- or 3,4-dibromothiophene from tetrabromothiophene, (b) 3,4-dibromo-2-chlorothiophene from 2,3,4-tribromo-5-chlorothiophene, and (c) 3bromo-4-chlorothiophene from 2,…
Number of citations: 26 www.taylorfrancis.com
C Ji - 2001 - search.proquest.com
… of 3-bromo- or 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene, 3,4-dibromo-2-chlorothiophene from 2,3,4-tribromo-5-chlorothiophene, and 3-bromo-4-chlorothiophene from 2,3…
Number of citations: 2 search.proquest.com
S Gronowitz, B Holm - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
… 3-Bromo-4-chlorothiophene. … (62%) of 3-bromo-4chlorothiophene at 76-80/10 mm. Column: A. Nmr (deuteriochloroform): 6 (ring hydrogens) = 7.16 ppm and 7.27 ppm …
Number of citations: 34 onlinelibrary.wiley.com
W Cui, S Chen, JQ Wu, X Zhao, W Hu, H Wang - Organic letters, 2014 - ACS Publications
… The reaction of 3-bromo-4-chlorothiophene took place exclusively at the C–Br bond (9n). Disappointingly, nitrogen-containing heterocyclic halides such as 2-bromopyridine, 4-…
Number of citations: 77 pubs.acs.org

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